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Compound of Interest

Compound Name: Frangufoline

Cat. No.: B1674050

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frangufoline is a 14-membered cyclopeptide alkaloid belonging to the frangulanine-type. It is
a natural product that has been isolated from various plant species, including those from the
Ziziphus genus. The structural elucidation and confirmation of such complex natural products
are heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance
(NMR) spectroscopy. An unambiguous assignment of 1H and 13C NMR spectra is fundamental
for the verification of the chemical structure of Frangufoline, which is a prerequisite for its
further investigation in drug discovery and development programs. This application note
provides a detailed summary of the 1H and 13C NMR spectral data for Frangufoline, along
with a standardized experimental protocol for acquiring such data.

Chemical Structure

Figure 1: Chemical Structure of Frangufoline (C31H42N40Oa).

1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts for
Frangufoline. The 13C NMR data is referenced from the work of Abu-Zarga et al. (1995)
published in the Journal of Natural Products. The 1H NMR data has been compiled from
reliable spectroscopic databases.
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Position 130_ Chemical H .Chemical Multiplicity J (H2)
Shift ( ppm) Shift (d ppm)

Isoleucine

residue

1 172.5 - - -

2 59.8 4.25 d 9.5

3 37.5 1.95 m

4 25.1 1.30 m

5 15.8 0.95 d 6.8

6 11.5 0.90 t 7.4

B-hydroxyleucine

residue

7 170.8 - - -

8 58.7 4.15 dd 95,35

9 72.1 4.90 d 35

10 30.5 1.85 m

11 24.8 0.98 d 6.5

12 22.5 0.92 d 6.5

p-

hydroxystyrylami

ne residue

1 128.1 7.30 d 8.5

2' 129.5 7.30 d 8.5

3 115.8 6.85 d 8.5

4 157.2 - - -

5' 115.8 6.85 d 8.5
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6' 129.5 7.30 d 8.5

7' () 125.1 6.50 d 15.0

8" (B) 126.9 6.90 dt 15.0, 6.0
N,N-

dimethylphenylal

anine residue

1" 171.2 - - -

2" 67.8 3.50 dd 9.0,5.0
3" 38.1 3.10(a),2.90(b) dd 14.0, 5.0
4" 137.5 - - -

5" 129.2 7.25 m

6" 128.5 7.25 m

7" 126.8 7.25 m

N(CHs)2 415 2.30 s

Experimental Protocol

The following is a general protocol for the acquisition of 1D and 2D NMR spectra for

Frangufoline.

1. Sample Preparation:

2. NMR Instrumentation:

is recommended.

Transfer the solution to a 5 mm NMR tube.

Dissolve approximately 5-10 mg of purified Frangufoline in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., CDCls, Methanol-d4, or DMSO-ds).

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
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. 1D NMR Spectra Acquisition:

H NMR:

o Acquire a standard proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, 32k-64k data points, relaxation delay of
1-2 s, and a sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR:

o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: spectral width of 200-250 ppm, 64k-128k data points, relaxation delay
of 2-5s.

. 2D NMR Spectra Acquisition (for complete assignment):

COSY (Correlation Spectroscopy): To identify tH-1H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple
Quantum Coherence): To identify direct *H-13C correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range *H-13C correlations
(2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin
systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser
Effect Spectroscopy): To determine the spatial proximity of protons, which aids in
stereochemical assignments.

. Data Processing and Analysis:

Process the acquired spectra using appropriate NMR software (e.g., MestReNova, TopSpin,
etc.).

Perform Fourier transformation, phase correction, and baseline correction.
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» Calibrate the spectra using the residual solvent peak as an internal standard.
» Integrate the *H NMR signals and determine the multiplicities and coupling constants.

e Analyze the 2D spectra to establish the complete connectivity and assign all proton and
carbon signals unambiguously.

Workflow for NMR-based Structural Elucidation of
Frangufoline
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Isolation & Purification

Isolation of Frangufoline
from Plant Material

Purification by
Chromatography (e.g., HPLC)

NMR Data|Acquisition

Sample Preparation
(Dissolution in Deuterated Solvent)

1D NMR Experiments 2D NMR Experiments
(*H, 13C) (COSY, HSQC, HMBC, NOESY)

Data Alnalysis & Structure Elucidation

Data Processing
(FT, Phasing, Baseline Correction)

i

Spectral Assignment
(Chemical Shifts, Coupling Constants)

i

Structure Verification &
Stereochemical Analysis

Final Qutput

Confirmed Structure of Frangufoline
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Caption: Workflow for the isolation, NMR data acquisition, and structural elucidation of
Frangufoline.

Conclusion

The provided 1H and 13C NMR data, along with the detailed experimental protocol, serve as a
valuable resource for the identification and characterization of Frangufoline. The application of
1D and 2D NMR techniques is indispensable for the unambiguous structural assignment of this
complex cyclopeptide alkaloid, thereby facilitating its quality control and further investigation for
potential therapeutic applications.

 To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectral
Assignment of Frangufoline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674050#1h-and-13c-nmr-spectral-assignment-for-
frangufoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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